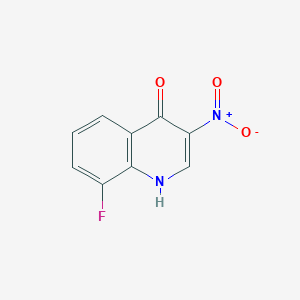

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for various scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one typically involves the nitration of 3-fluoroquinoline. This process can be achieved by treating 3-fluoroquinoline with a mixture of nitric and sulfuric acids. The reaction yields a mixture of nitrofluoroquinoline isomers, including 8-nitro-3-fluoroquinoline .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides can be used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

The presence of the nitro group in 8-fluoro-3-nitro-1,4-dihydroquinolin-4-one has been associated with significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit cancer cell growth effectively. For instance, dispiro 8-nitroquinolone analogues have shown promising cytotoxic effects against human cervical cancer cells (HeLa) through mechanisms involving apoptosis .

Neuronal Nitric Oxide Synthase Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of neuronal nitric oxide synthase (nNOS), which is relevant in treating neurological disorders. In one study, an analogue was found to be significantly less potent than its unsubstituted counterpart but still exhibited notable activity against nNOS .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for further development in treating bacterial infections. The structural characteristics contribute to its ability to disrupt bacterial cell functions .

Table 1: Summary of Biological Activities

Pharmacological Insights

The pharmacological profile of this compound suggests that its biological activities are largely influenced by the electron-withdrawing nature of the nitro group and the electronegative fluorine atom. These properties facilitate various chemical reactions that can lead to enhanced biological activities.

Mécanisme D'action

The mechanism of action of 8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can inhibit enzyme activity or damage DNA .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: An antimalarial drug.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar®: An antineoplastic drug used in transplantation medicine.

Flosequinan: A drug for treating heart diseases.

Uniqueness

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine and nitro groups, which confer enhanced biological activity and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Activité Biologique

8-Fluoro-3-nitro-1,4-dihydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with a fluorine atom and a nitro group at specific positions, which significantly influence its biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties . The compound has been tested against various pathogens, showing promising results.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. It has shown efficacy against various cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR).

Case Study: Cancer Cell Line Evaluation

A study evaluated the compound's effects on human lung (A549) and colon (HCT-116) cancer cell lines. The findings indicated that treatment with this compound resulted in significant cell death at concentrations above 20 µM.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis via caspase activation |

| HCT-116 | 30 | Inhibition of EGFR signaling |

These results suggest a potential role for this compound in targeted cancer therapies .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, impacting cellular proliferation.

- Modulation of Signaling Pathways : It appears to interfere with growth factor signaling pathways, particularly those associated with cancer cell survival.

- Induction of Oxidative Stress : The presence of the nitro group may enhance the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Propriétés

IUPAC Name |

8-fluoro-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKJZIJHTZWEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.